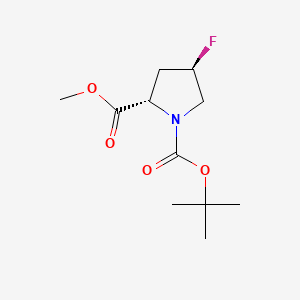

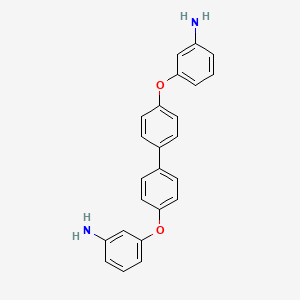

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine

Übersicht

Beschreibung

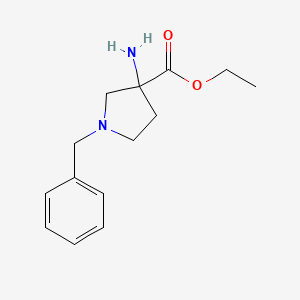

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1-Boc-4-Cl-5-F-3,6-DHP) is a substituted pyridine molecule that has been used in a wide range of scientific research applications. It is a versatile molecule that can be used as a starting material in organic synthesis, as a catalyst in organic reactions, and as a reagent in enzymatic reactions. The molecule has also been used in the synthesis of pharmaceuticals, pesticides, and other compounds.

Wissenschaftliche Forschungsanwendungen

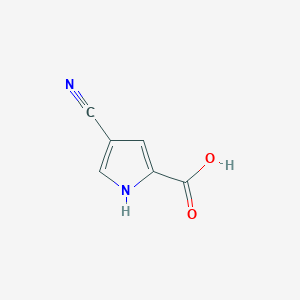

Synthesis of Heterocyclic Compounds

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine plays a critical role in the synthesis of various heterocyclic compounds. For instance, Yakovenko et al. (2019) described a method for synthesizing 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles using N-Boc-protected 5-formyl-1H-pyrazol-4-amines (Yakovenko et al., 2019).

Formation of Pyrazolo[4,3-b]pyridine Derivatives

In a 2020 study, Yakovenko et al. demonstrated the use of 1-alkyl-N-Boc-5-formylpyrazol-4-amines, reacting them with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides. This synthesis pathway highlights the versatility of the compound in creating complex heterocyclic structures (Yakovenko et al., 2020).

Photocycloaddition Applications

Albrecht et al. (2008) explored the preparation and [2+2]-photocycloaddition of 5,6-dihydro-1H-pyridin-2-ones, including the use of N-Boc-protected compounds. This work shows the compound's relevance in photocycloaddition reactions, a crucial aspect of organic synthesis (Albrecht et al., 2008).

Amidomethylation Studies

Papaioannou et al. (2020) conducted research on the regioselective amidomethylation of 4-chloro-3-fluoropyridine, which is closely related to this compound. This research offers insight into the modification of such compounds to produce novel pyridine derivatives (Papaioannou et al., 2020).

Spectroscopic Properties Analysis

The spectroscopic properties of related compounds, such as 4-(Boc-amino) pyridine, have been computationally studied by Vural (2015), providing valuable information on the molecular structure and properties of similar compounds (Vural, 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is alkyl boronic esters . These are highly valuable building blocks in organic synthesis .

Mode of Action

This compound operates through a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The affected pathway is the hydromethylation sequence , which is applied to methoxy protected compounds . This sequence is a valuable but previously unknown transformation .

Result of Action

The result of the action of this compound is the formal anti-Markovnikov alkene hydromethylation . This has been applied to methoxy protected compounds such as (−)-Δ8-THC and cholesterol .

Action Environment

The action environment of this compound is typically in the context of organic synthesis . .

Eigenschaften

IUPAC Name |

tert-butyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJZRPYVBQGUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C(C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474321 | |

| Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885275-20-7 | |

| Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1279715.png)

![Bicyclo[2.2.1]heptanemethanol](/img/structure/B1279721.png)

![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)